5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid
Description
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid is a substituted pentanoic acid derivative featuring a methoxy group at the 5-position, a ketone group at the same position, and a 1H-pyrrole ring at the 3-position.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-methoxy-5-oxo-3-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7-8(6-9(12)13)11-4-2-3-5-11/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChI Key |
YLZOZOZMEPINAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with a suitable methoxy and keto precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the keto group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The 3-position substituents range from heterocyclic rings (pyrrole, pyrrolidine) to nitrogen-containing groups (piperazinyl), influencing solubility and reactivity. For instance, the pyrrole group in the target compound may enhance π-π stacking interactions in biological systems, while piperazinyl groups improve water solubility .
- 5-Position Consistency: All compounds share a 5-oxo group, which stabilizes the pentanoic acid backbone and facilitates hydrogen bonding.
Physicochemical Properties
- Solubility: The methoxy group in the target compound likely increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., 5-Oxo-5-(pyrrolidin-1-yl)pentanoic acid) .
Pharmacological and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
